molecular formula C20H20ClNO B133680 N-Phprop-clphetp CAS No. 152565-99-6

N-Phprop-clphetp

Cat. No. B133680
M. Wt: 325.8 g/mol
InChI Key: VNTOFUWITKZULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phprop-clphetp is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-Phprop-clphetp is not fully understood. However, it has been suggested that it may act by inhibiting bacterial cell wall synthesis or by disrupting the bacterial membrane. It has also been suggested that it may act by binding to metal ions in biological systems, leading to changes in their fluorescence properties.

Biochemical And Physiological Effects

N-Phprop-clphetp has been found to have minimal toxicity in animal studies. It has also been found to have low levels of cytotoxicity in human cell lines. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Phprop-clphetp is its synthetic accessibility. The synthesis method is relatively simple and can be scaled up to produce large quantities of the compound. Additionally, it has been found to have good stability, making it suitable for long-term storage. However, one of the main limitations is the lack of understanding of its mechanism of action. More research is needed to fully understand how it works and to optimize its potential applications.

Future Directions

There are several future directions for the study of N-Phprop-clphetp. One area of research is the development of new antibiotics based on its antimicrobial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, more research is needed to fully understand its mechanism of action and to optimize its potential applications in various fields.

Synthesis Methods

The synthesis of N-Phprop-clphetp involves a multi-step process that starts with the reaction of 4-chloro-1-phenylpyridinium iodide with propargyl alcohol. The resulting compound is then reacted with sodium hydride and 2-chloroethyl ethyl sulfide to form N-Phprop-clphetp. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-Phprop-clphetp has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.

properties

CAS RN

152565-99-6

Product Name

N-Phprop-clphetp

Molecular Formula

C20H20ClNO

Molecular Weight

325.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one

InChI

InChI=1S/C20H20ClNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2

InChI Key

VNTOFUWITKZULK-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3

synonyms

N-(1-phenylpropionyl)-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine
N-PhProp-ClPheTP

Origin of Product

United States

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